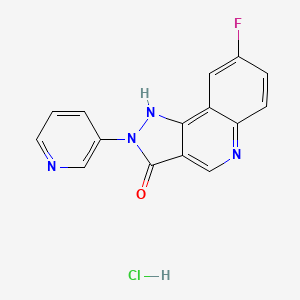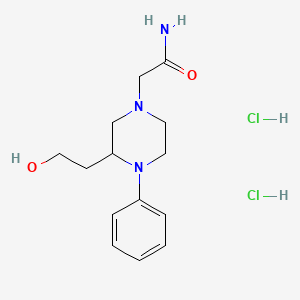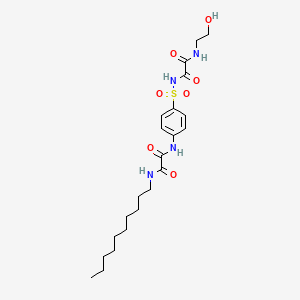
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the decylamino group, followed by the introduction of the oxoacetyl group. The phenylsulfonyl group is then added, and finally, the hydroxyethyl group is incorporated. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of high-purity reagents and solvents is essential to minimize impurities and maximize yield. The final product would be purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanediamide: A simpler compound with similar functional groups but lacking the additional complexity of the decylamino, oxoacetyl, phenylsulfonyl, and hydroxyethyl groups.
N-Phenylsulfonyl Ethanediamide: Similar structure but without the decylamino and hydroxyethyl groups.
Uniqueness
Ethanediamide, N-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
81717-36-4 |
|---|---|
Molekularformel |
C22H34N4O7S |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
N-decyl-N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C22H34N4O7S/c1-2-3-4-5-6-7-8-9-14-23-19(28)21(30)25-17-10-12-18(13-11-17)34(32,33)26-22(31)20(29)24-15-16-27/h10-13,27H,2-9,14-16H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H,26,31) |
InChI-Schlüssel |
DWBDOJFBIJYVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


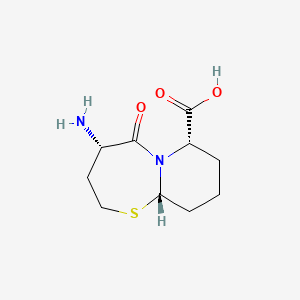
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
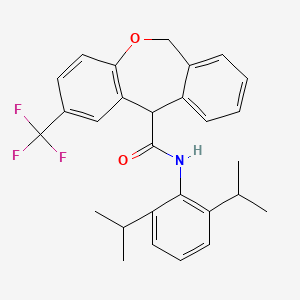
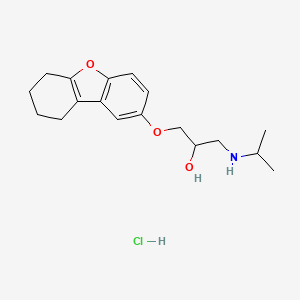
![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
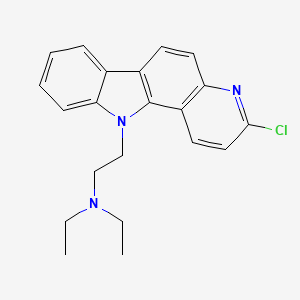
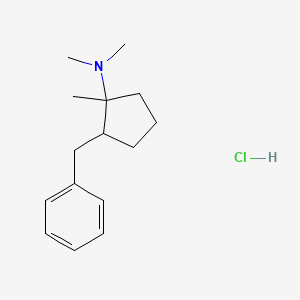
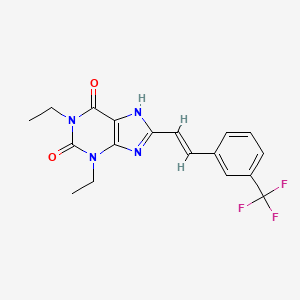
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
